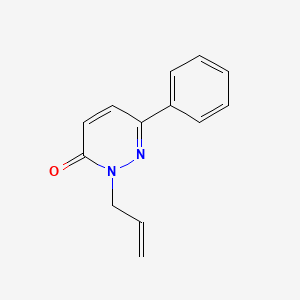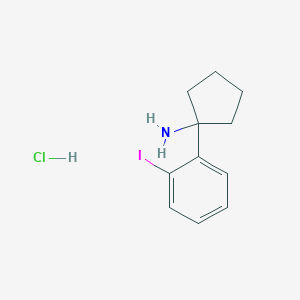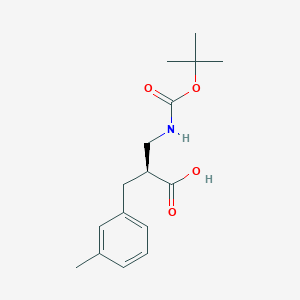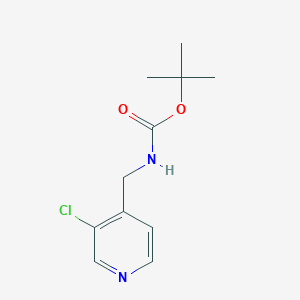
tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15ClN2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 3-chloropyridin-4-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate typically involves the reaction of 3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical properties and applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in the development of enzyme inhibitors or as a ligand in receptor binding studies .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and as an intermediate in the synthesis of various chemical products .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler analog without the pyridine ring, used as a protecting group in organic synthesis.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another related compound with a different heterocyclic ring, used in similar applications.
tert-Butyl (2-chloropyridin-4-yl)carbamate: A closely related compound with a chlorine atom at a different position on the pyridine ring.
Uniqueness: tert-Butyl ((3-chloropyridin-4-yl)methyl)carbamate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-chloropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6H2,1-3H3,(H,14,15) |
Clave InChI |
OLYWQYHGQXEGEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)

![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

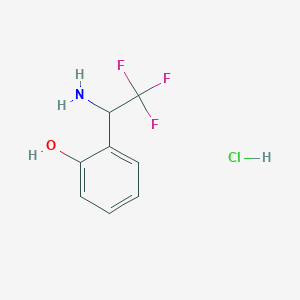
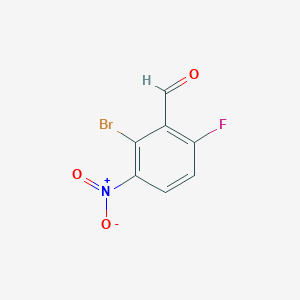
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
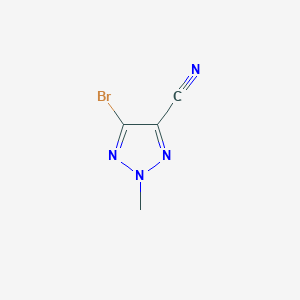
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
